1-Isothiocyanato-6-(methylsulfonyl)-hexane

Radiosensitization Oral Cancer Radiation Oncology

1-Isothiocyanato-6-(methylsulfonyl)-hexane (CAS 167963-03-3; synonym I7557, 6-MSFITC) is a synthetic isothiocyanate bearing a fully oxidized sulfonyl (–SO₂–) group at the terminal position of a six-carbon aliphatic chain. It is the sulfonyl derivative of the naturally occurring wasabi (Wasabia japonica) compound 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC/I7457), produced by addition of one oxygen atom to the sulfoxide moiety.

Molecular Formula C8H15NO2S2
Molecular Weight 221.3 g/mol
CAS No. 167963-03-3
Cat. No. B1647934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isothiocyanato-6-(methylsulfonyl)-hexane
CAS167963-03-3
Molecular FormulaC8H15NO2S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCCCCN=C=S
InChIInChI=1S/C8H15NO2S2/c1-13(10,11)7-5-3-2-4-6-9-8-12/h2-7H2,1H3
InChIKeyCLJXLUXFLFBKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isothiocyanato-6-(methylsulfonyl)-hexane (I7557): A Synthetic Sulfonyl Isothiocyanate for Cancer and Inflammation Research


1-Isothiocyanato-6-(methylsulfonyl)-hexane (CAS 167963-03-3; synonym I7557, 6-MSFITC) is a synthetic isothiocyanate bearing a fully oxidized sulfonyl (–SO₂–) group at the terminal position of a six-carbon aliphatic chain . It is the sulfonyl derivative of the naturally occurring wasabi (Wasabia japonica) compound 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC/I7457), produced by addition of one oxygen atom to the sulfoxide moiety [1]. The compound belongs to the sulforaphane-analog class of isothiocyanates and has a molecular formula of C₈H₁₅NO₂S₂ with a molecular weight of 221.34 Da . Its oxidation state distinguishes it from the sulfenyl (I7447, –S–) and sulfinyl (6-MITC, –SO–) analogs, resulting in distinct pharmacological properties relevant to cancer cell cycle arrest, cancer stem cell targeting, and radiosensitization [1][2].

Why 1-Isothiocyanato-6-(methylsulfonyl)-hexane Cannot Be Substituted by Other Isothiocyanate Analogs


The number of oxygen atoms on the terminal sulfur moiety of wasabi-derived isothiocyanates functions as a mechanistic switch: the sulfonyl form (I7557, two oxygens) induces predominant G2/M mitotic arrest, the sulfinyl form (6-MITC, one oxygen) produces a mixed G2/M arrest and apoptosis profile, while the sulfenyl form (I7447, zero oxygens) drives primarily apoptotic cell death via sub-G1 accumulation [1][2]. This oxidation-state-dependent mechanism divergence means that substituting one analog for another fundamentally alters the mode of cancer cell killing, not merely the potency. Furthermore, only the 6-carbon chain isothiocyanates bearing a terminal sulfur atom (including I7557) exhibit broad-spectrum inhibition of all three major allergic mediators—histamine, leukotriene B₄, and cysteinyl leukotrienes—whereas shorter-chain or unsaturated isothiocyanates inhibit only a single mediator class [3]. These structure-activity relationships make generic substitution scientifically invalid when a specific mechanism of action is required.

Quantitative Differentiation Evidence for 1-Isothiocyanato-6-(methylsulfonyl)-hexane (I7557) Versus Closest Analogs


4.5-Fold Superior Radiosensitization Potency: I7557 (SER 4.64) vs. 6-MITC (SER 1.02) in Oral Squamous Carcinoma

In a clonogenic survival assay using SAS human oral squamous carcinoma cells, I7557 (5 µM, 24 h pre-treatment) achieved a sensitization enhancement ratio (SER) of 4.64, compared to an SER of only 1.02 for its parent compound 6-MITC under identical conditions, representing an approximately 4.5-fold greater radiosensitization potency [1]. The SER was calculated as the radiation dose required for irradiation alone divided by the dose required for compound plus irradiation to yield a surviving fraction of 37%, using a linear-quadratic model [1]. I7447 (the sulfenyl analog) could not be evaluated for radiosensitization because it inhibited colony formation below 50% as a single agent [1].

Radiosensitization Oral Cancer Radiation Oncology Head and Neck Squamous Cell Carcinoma

6.8-Fold Greater Elimination of Cancer Stem Cell (ALDH+) Populations: I7557 vs. 6-MITC in Pancreatic Cancer

In PANC-1 human pancreatic cancer cells, treatment with 20 µM I7557 reduced the aldehyde dehydrogenase-positive (ALDH+) cancer stem cell (CSC) population to 0.5 ± 0.3%, compared to 3.4 ± 0.9% for 20 µM 6-MITC, and 13.7 ± 3.9% in untreated controls [1]. This represents a 6.8-fold greater CSC reduction by I7557 relative to 6-MITC at the same concentration. Even at the lower concentration of 10 µM, I7557 reduced ALDH+ cells to 2.7 ± 1.0% versus 4.5 ± 0.5% for 6-MITC [1]. The CSC-targeting effect was accompanied by selective inhibition of SOX2 protein expression (a key CSC transcription factor), while NOTCH1, ABCG2, Sonic hedgehog, and OCT4 were unaffected [1]. The sulfenyl analog I7447 did not inhibit viability of either PANC-1 or BxPC-3 cells and was therefore excluded from CSC analysis [1].

Cancer Stem Cells Pancreatic Cancer ALDH SOX2 Signaling

Mechanism Switch: Sulfur Oxidation State Determines G2/M Mitotic Arrest (I7557) vs. Apoptosis (I7447) in Multiple Cancer Types

The sulfur oxidation state at the terminal position of the wasabi isothiocyanate scaffold dictates the mechanism of cancer cell death. I7557 (sulfonyl, –SO₂–) and 6-MITC (sulfinyl, –SO–) predominantly induce G2/M phase cell cycle arrest with mitotic features, whereas I7447 (sulfenyl, –S–) induces primarily apoptotic cell death with sub-G1 DNA content accumulation [1][2]. In PANC-1 pancreatic cancer cells at 20 µM, I7557 arrested 55.8 ± 0.6% of cells in G2/M phase versus 50.4 ± 2.2% for 6-MITC and 22.4 ± 0.8% for untreated controls [1]. In SAS oral cancer cells, G2/M populations were: I7557 39.19 ± 2.38%, 6-MITC 57.97 ± 3.86%, I7447 21.03 ± 0.86%, versus control 21.36 ± 4.93% [2]. Critically, I7447 treatment elevated apoptotic (hypoploid) cells 9.1-fold over control and showed negligible phosphorylated histone H3 (a mitotic marker), while I7557 and 6-MITC showed strong pHH3 signal [2]. In drug-resistant chronic myelogenous leukemia (CML) K562R cells, both I7557 and 6-MITC arrested ≥60% of cells at G2/M phase at 20 µM [3]. The down-regulation of phosphorylated CHK1 and Cdc25c was observed exclusively with I7557 and 6-MITC, not I7447 [2].

Cell Cycle Arrest G2/M Phase Mitotic Catastrophe Apoptosis Structure-Activity Relationship

27% Greater Cytotoxic Potency in OECM-1 Oral Cancer Cells: I7557 (IC₅₀ 9.6 µM) vs. I7447 (IC₅₀ 13.1 µM)

In OECM-1 human oral cancer cells treated for 48 hours, I7557 exhibited an IC₅₀ of 9.6 µM versus 13.1 µM for I7447, representing a 27% lower IC₅₀ (greater potency) [1]. In SAS oral cancer cells, the IC₅₀ values were comparable: 10.1 µM for I7557 and 10.3 µM for I7447 [1]. Notably, the naturally occurring parent compound 6-MITC showed substantially less growth inhibition than either synthetic derivative in both cell lines, with IC₅₀ values not reached within the tested concentration range [1]. At high concentrations (20 µM), both I7557 and I7447 exhibited only moderate toxicity in normal human fibroblast (HFW) cells, indicating a degree of cancer-cell selectivity [1].

Oral Cancer Cytotoxicity IC50 OECM-1 Isothiocyanate Potency

Broad-Spectrum Allergic Mediator Suppression: 6-Carbon Chain Terminal-Sulfur Isothiocyanates Inhibit Histamine, LTB₄, and CysLTs Simultaneously

In DNP-BSA-stimulated RBL-2H3 rat basophilic leukemia cells (a mast cell model), 6-methylsulfonylhexyl isothiocyanate (6-MSFITC, i.e., I7557), along with its 6-carbon chain terminal-sulfur analogs 6-MSITC and 6-MTITC, uniquely inhibited the release of all three key type I allergic mediators: histamine, leukotriene B₄ (LTB₄), and cysteinyl leukotrienes (CysLTs), as well as suppressing intracellular Ca²⁺ elevation [1]. In contrast, shorter-chain isothiocyanates such as allyl ITC (AITC), sec-butyl ITC (s-BuITC), and 3-butenyl ITC (3-BuITC) inhibited histamine release alone, without affecting LTB₄ or CysLTs. Conversely, 4-pentenyl ITC and 5-hexenyl ITC inhibited LTB₄ release but did not inhibit histamine or CysLTs [1]. This structure-activity relationship demonstrates that the combination of a six-carbon chain length and a terminal sulfur atom (present in I7557) is necessary and sufficient for broad-spectrum mediator suppression, a property absent in all shorter-chain or unsaturated isothiocyanates tested [1].

Allergy Mast Cells Histamine Release Leukotrienes Type I Hypersensitivity

Optimal Research Application Scenarios for 1-Isothiocyanato-6-(methylsulfonyl)-hexane (I7557) Based on Quantitative Evidence


Radiosensitization Studies in Head and Neck Squamous Cell Carcinoma (HNSCC)

I7557 is the only compound in the wasabi isothiocyanate analog series with a demonstrated, quantitatively meaningful radiosensitization enhancement ratio (SER 4.64 vs. 1.02 for 6-MITC) in SAS oral squamous carcinoma cells [1]. This makes I7557 specifically suited for clonogenic survival assays, in vivo xenograft radiation combination studies, and mechanistic investigations of G2/M checkpoint abrogation as a radiosensitization strategy. Researchers should procure I7557—not 6-MITC or I7447—when the experimental objective is to evaluate isothiocyanate-based radiation response modification.

Cancer Stem Cell (CSC)-Targeted Pancreatic Cancer Drug Discovery

I7557 reduces the ALDH+ CSC population in PANC-1 pancreatic cancer cells to 0.5% at 20 µM, a 6.8-fold greater reduction than the natural parent 6-MITC (3.4%), and selectively suppresses the CSC transcription factor SOX2 without affecting other stemness pathways (NOTCH1, Hedgehog, OCT4) [2]. This selective CSC-targeting profile positions I7557 as a superior tool compound for pancreatic cancer CSC biology studies, including tumorsphere formation assays, limiting dilution transplantation models, and chemoresistance reversal experiments. Procurement of I7557 over 6-MITC is indicated when maximal CSC depletion is the primary experimental goal.

Drug-Resistant Leukemia Research Requiring G2/M Mitotic Arrest

Both I7557 and 6-MITC arrest ≥60% of imatinib-resistant chronic myelogenous leukemia (CML) K562R cells at the G2/M phase at 20 µM, with cell death proceeding through a distinct mechanism involving simultaneous autophagy and aberrant mitosis [3][4]. I7557 is specifically suited for leukemia research programs investigating mitotic catastrophe as a therapeutic strategy against drug-resistant CML, as well as for studies requiring the sulfonyl oxidation state for structure-activity relationship analysis across the wasabi isothiocyanate series [3].

Multi-Mediator Allergy and Mast Cell Degranulation Inhibition Assays

I7557 (as 6-MSFITC) belongs to the exclusive subclass of 6-carbon chain terminal-sulfur isothiocyanates that simultaneously inhibit histamine, LTB₄, and CysLTs release from activated mast cells, a broad-spectrum suppression profile not achieved by shorter-chain or unsaturated isothiocyanates [5]. This makes I7557 a relevant tool compound for type I hypersensitivity and allergic inflammation models where pan-mediator blockade is desired, including RBL-2H3 degranulation assays, passive cutaneous anaphylaxis models, and mast cell signaling studies. Procurement should prioritize I7557 when the experimental question requires simultaneous suppression of pre-formed (histamine) and newly synthesized (leukotriene) mediator pathways.

Quote Request

Request a Quote for 1-Isothiocyanato-6-(methylsulfonyl)-hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.